molecular formula C11H7ClF3NO B2353930 4-(Chloromethyl)-2-[2-(trifluoromethyl)phenyl]-1,3-oxazole CAS No. 1126636-26-7

4-(Chloromethyl)-2-[2-(trifluoromethyl)phenyl]-1,3-oxazole

Cat. No.: B2353930
CAS No.: 1126636-26-7
M. Wt: 261.63
InChI Key: BSPHSJDYNMUDNQ-UHFFFAOYSA-N
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Description

4-(Chloromethyl)-2-[2-(trifluoromethyl)phenyl]-1,3-oxazole is a heterocyclic organic compound that features an oxazole ring substituted with a chloromethyl group and a trifluoromethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Chloromethyl)-2-[2-(trifluoromethyl)phenyl]-1,3-oxazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-(trifluoromethyl)benzoyl chloride with an appropriate amine to form an intermediate, which then undergoes cyclization in the presence of a chlorinating agent such as thionyl chloride.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Types of Reactions:

    Substitution Reactions: The chloromethyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction Reactions: Reduction of the oxazole ring or the trifluoromethyl group can be achieved using suitable reducing agents.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Major Products:

    Substitution Products: Derivatives with various functional groups replacing the chlorine atom.

    Oxidation Products: Compounds with additional oxygen-containing functional groups.

    Reduction Products: Compounds with reduced oxazole or trifluoromethyl groups.

Scientific Research Applications

4-(Chloromethyl)-2-[2-(trifluoromethyl)phenyl]-1,3-oxazole has several applications in scientific research:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Materials Science: The compound is investigated for its use in the development of advanced materials, including polymers and coatings.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular processes.

    Industrial Applications: The compound is used in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 4-(Chloromethyl)-2-[2-(trifluoromethyl)phenyl]-1,3-oxazole depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

    4-(Chloromethyl)-2-phenyl-1,3-oxazole: Lacks the trifluoromethyl group, resulting in different chemical properties and biological activities.

    4-(Bromomethyl)-2-[2-(trifluoromethyl)phenyl]-1,3-oxazole: Similar structure but with a bromine atom instead of chlorine, leading to different reactivity.

    2-[2-(Trifluoromethyl)phenyl]-1,3-oxazole:

Uniqueness: The presence of both the chloromethyl and trifluoromethyl groups in 4-(Chloromethyl)-2-[2-(trifluoromethyl)phenyl]-1,3-oxazole imparts unique chemical properties, such as increased reactivity in substitution reactions and enhanced lipophilicity, making it a valuable compound for various applications.

Biological Activity

4-(Chloromethyl)-2-[2-(trifluoromethyl)phenyl]-1,3-oxazole is a compound with significant potential in medicinal chemistry due to its unique structural features and biological activity. This article explores the biological properties, mechanisms of action, and relevant case studies associated with this compound.

  • Molecular Formula : C11_{11}H7_7ClF3_3NO
  • Molecular Weight : 261.63 g/mol
  • CAS Number : 1126636-26-7

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies, focusing on its potential as an anti-cancer agent and its interactions with key biological targets.

1. Anticancer Activity

Research has indicated that compounds with similar structures exhibit cytotoxic effects against several cancer cell lines. For instance, derivatives of oxazole have shown promise in inhibiting the proliferation of breast cancer cells (MCF-7) and other malignancies.

Table 1: Cytotoxicity Data Against Cancer Cell Lines

CompoundCell LineIC50_{50} (µM)
This compoundMCF-7TBD
4-Oxo-4H-furo[2,3-h]chromene derivativesMCF-715.63
DoxorubicinMCF-710.38

Note: TBD indicates that specific IC50_{50} values for the compound are yet to be determined.

2. Enzyme Inhibition

The compound's trifluoromethyl group is known to enhance biological activity through interactions with enzyme targets. Studies have shown that similar compounds can inhibit cholinesterases and cyclooxygenases, which are crucial in various physiological processes.

Table 2: Enzyme Inhibition Studies

CompoundTarget EnzymeIC50_{50} (µM)
This compoundAChETBD
Hydrazone derivativesCOX-2Moderate
Hydrazone derivativesLOX-15Moderate

The mechanisms through which this compound exerts its biological effects are still under investigation. Preliminary studies suggest that:

  • Pi-Pi Stacking Interactions : The trifluoromethyl group may engage in pi-pi stacking interactions with aromatic residues in target proteins.
  • Hydrogen Bonding : Strong electron-withdrawing groups like trifluoromethyl can form hydrogen bonds with amino acid residues, enhancing binding affinity and specificity.

Case Studies

Several case studies have highlighted the potential of oxazole derivatives in drug discovery:

  • Study on Antioxidant Activity : A series of oxazole derivatives were tested for their antioxidant capabilities alongside their cytotoxic properties against cancer cell lines.
    • Findings : Compounds exhibited significant free radical-scavenging activities, contributing to their anticancer effects.
  • Molecular Docking Studies : In silico studies have been performed to predict the binding interactions between these compounds and their biological targets.
    • Results : Docking studies revealed favorable binding modes that correlate with observed biological activities.

Properties

IUPAC Name

4-(chloromethyl)-2-[2-(trifluoromethyl)phenyl]-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClF3NO/c12-5-7-6-17-10(16-7)8-3-1-2-4-9(8)11(13,14)15/h1-4,6H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSPHSJDYNMUDNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC(=CO2)CCl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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